3-[(2,5-Difluorophenyl)methyl]azetidine
Description
Molecular Architecture and Bonding Patterns
The core structure of 3-[(2,5-difluorophenyl)methyl]azetidine consists of an azetidine ring (C$$3$$NH$$6$$) substituted at the 3-position with a methylene-linked 2,5-difluorophenyl group. Key bonding parameters derive from computational optimizations and crystallographic analogs:
Azetidine Ring Geometry :
The azetidine ring adopts a puckered conformation to minimize angle strain, with a puckering angle of approximately 35.1° based on electron diffraction studies of analogous azetidine systems. Bond lengths within the ring include:Substituent Linkage :
The methylene bridge (CH$$_2$$) connects the azetidine ring to the aromatic system, with C–C bond lengths of 1.52 Å between the bridgehead carbon and phenyl group. The 2,5-difluorophenyl group exhibits C–F bond lengths of 1.35 Å, consistent with typical aryl fluorides.Non-Covalent Interactions :
Weak C–H···F interactions (2.3–2.5 Å) between fluorine atoms and adjacent hydrogens stabilize the equatorial orientation of the difluorophenyl group.
Stereochemical Considerations in Azetidine Ring Systems
Stereochemical features arise from the azetidine ring’s puckering and substituent orientation:
Ring Puckering :
Azetidine’s puckering angle (35.1°) exceeds that of cyclobutane (26.7°) due to reduced van der Waals repulsion between equatorial hydrogens. The methylene substituent adopts an equatorial position to minimize steric clashes with axial hydrogens.Chirality :
The 3-position substitution creates a chiral center. Enantiomer separation remains unreported, but computational models predict a barrier to nitrogen inversion of 6.5 kcal/mol, favoring retention of configuration.Conformational Flexibility :
The difluorophenyl group rotates freely around the methylene bridge, with a rotational barrier of ~3 kcal/mol estimated from analogous benzyl-azetidine systems.
Electronic Effects of Difluorophenyl Substituents
The 2,5-difluorophenyl group imposes significant electronic effects:
Inductive Withdrawal :
Fluorine’s electronegativity (σ$$\text{meta}$$ = 0.34, σ$$\text{para}$$ = 0.06) withdraws electron density from the aromatic system, reducing basicity at the azetidine nitrogen (predicted pK$$_\text{a}$$ ~6.5 vs. ~9.8 for unsubstituted azetidine).Resonance Effects :
Limited conjugation occurs between the phenyl group and azetidine due to the methylene spacer. However, hyperconjugation stabilizes the C–F bonds, as evidenced by shortened C–F bond lengths (1.35 Å vs. 1.40 Å in aliphatic fluorides).Electrostatic Potential Maps :
Computational models reveal regions of high electron density at fluorine atoms (δ$$^-$$ = -0.25 e) and the azetidine nitrogen (δ$$^-$$ = -0.18 e), facilitating dipole-dipole interactions in molecular recognition.
Comparative Analysis with Related Fluorinated Azetidine Derivatives
Key distinctions include:
- Steric Effects : The 2,5-difluoro substitution avoids ortho steric hindrance, unlike 3,3′-difluoroazetidine.
- Electronic Modulation : Benzoyl substitution in delocalizes nitrogen electron density via resonance, unlike the inductive effects dominant in 2,5-difluorophenyl systems.
- Applications : 2,5-Difluoro derivatives exhibit enhanced metabolic stability over non-fluorinated analogs in preclinical studies.
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPKRJXPGXFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
- Starting Materials: Epibromohydrin or epichlorohydrin is reacted with an appropriate amine precursor to form azetidin-3-ol intermediates.
- Reaction Conditions: The reaction is typically carried out in ethanol or other inert solvents with sodium bicarbonate or alkali metal hydroxides to facilitate ring closure.
- Example: Reaction of [bis(4-chlorophenyl)methyl]amine hydrochloride with epibromohydrin in ethanol and sodium bicarbonate yields 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide, a key intermediate for further functionalization.
Introduction of the Difluorobenzyl Group
- The 2,5-difluorobenzyl moiety is introduced via nucleophilic substitution or Mitsunobu-type reactions using N-(aryl or heteroaryl)methylsulfonamides.
- Mitsunobu Reaction: A preferred method involves reacting the azetidin-3-ol intermediate with N-(2,5-difluorophenyl)methylsulfonamide in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in toluene. This method avoids chromatographic purification and allows direct crystallization of the product.
- Solvent Choice: Toluene is favored over tetrahydrofuran (THF) for improved process simplicity and scalability.
Reduction and Functional Group Transformations
- Reduction of azetidinones or related intermediates is carried out using lithium aluminum hydride (LiAlH4) in THF at reflux to obtain the azetidine ring with desired substituents.
- Acetylation or other protective group strategies may be employed to stabilize intermediates during multi-step synthesis.
Industrial Scale-Up Considerations
- The described synthetic routes have been optimized for large-scale production by eliminating chromatographic purification steps.
- Crystallization techniques from solvents like isopropanol are used to isolate high-purity products, enhancing yield and process efficiency.
- Use of azeotropic distillation replaces static drying of organic solutions, simplifying solvent handling.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent | Notes |
|---|---|---|---|---|
| Azetidine ring formation | Nucleophilic ring closure | Epibromohydrin + amine + NaHCO3 | Ethanol | Formation of azetidin-3-ol intermediate |
| Introduction of difluorobenzyl | Mitsunobu reaction | N-(2,5-difluorophenyl)methylsulfonamide + PPh3 + DIAD | Toluene | Avoids chromatography; crystallization possible |
| Reduction of azetidinone | Reduction | LiAlH4 | THF | Yields azetidine ring with substituents |
| Purification | Crystallization | Isopropanol | Isopropanol | Scalable isolation method |
Research Findings and Notes
- The Mitsunobu reaction in toluene represents a significant improvement over THF-based methods by simplifying purification and enabling direct crystallization.
- The presence of fluorine atoms at the 2,5-positions on the benzyl group influences the reactivity and stability of intermediates, requiring careful control of reaction conditions.
- The use of lithium aluminum hydride reduction is standard for converting azetidinones to azetidines, but handling precautions are necessary due to reagent sensitivity.
- Alkali metal hydroxides or bicarbonates facilitate ring closure and neutralization steps, typically conducted at reflux temperatures of the chosen solvent.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,5-Difluorophenyl)methyl]azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted azetidines or benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-[(2,5-Difluorophenyl)methyl]azetidine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets that may lead to the development of new drugs. Research indicates that compounds with azetidine rings can exhibit varied biological activities, including antitumor and anti-inflammatory effects.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of azetidine compounds showed promising results against cancer cell lines. The specific mechanism involved the inhibition of cell proliferation and induction of apoptosis in tumor cells, suggesting that this compound may share similar properties .
- Neuropharmacology : Another research effort focused on the neuroprotective effects of azetidine derivatives. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Biochemical Applications
Biochemical Research
The compound is also utilized as an organic buffer in various biochemical applications. Its ability to maintain pH stability makes it suitable for biological assays and experiments where precise conditions are critical .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3-[(2,5-Difluorophenyl)methyl]azetidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3,5-Difluorophenyl)azetidine
Key Differences :
Substituent Positioning : The fluorine atoms are at the 3- and 5-positions of the phenyl ring (meta to each other) compared to the 2- and 5-positions (ortho and para) in the target compound.
Linker Presence : The target compound has a methylene (-CH₂-) spacer between the phenyl and azetidine rings, while 3-(3,5-difluorophenyl)azetidine directly attaches the phenyl group to the azetidine.
Molecular Weight : The methylene linker increases the molecular weight of the target compound (189.20 g/mol ) compared to 3-(3,5-difluorophenyl)azetidine (169.17 g/mol ).
Impact on Properties :
- Electronic Effects : The ortho-fluorine in the target compound may induce steric hindrance and alter electron distribution compared to the meta-fluorines in 3-(3,5-difluorophenyl)azetidine.
- Synthetic Accessibility : Direct attachment of the phenyl group (as in 3-(3,5-difluorophenyl)azetidine) simplifies synthesis, whereas the methylene linker in the target compound may require additional steps .
Other Fluorinated Azetidines
methyl) critically influence reactivity and crystallinity . However, these compounds lack the azetidine-phenylmethyl backbone, making direct comparisons less relevant.
Data Table: Structural and Commercial Comparison
Research Implications
- Drug Design : The methylene linker in this compound offers flexibility for optimizing binding interactions in receptor-targeted therapies.
- Material Science : Fluorine positioning affects crystallinity and thermal stability, as seen in related sulfinyl-benzofuran derivatives .
- Availability : The commercial accessibility of the target compound contrasts with discontinued analogs, highlighting its utility in ongoing research .
Biological Activity
3-[(2,5-Difluorophenyl)methyl]azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring and a difluorophenyl group. Its molecular formula is C10H10F2N, with a molecular weight of approximately 185.19 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- G-Protein Coupled Receptors (GPCRs) : This compound has been identified as a potential antagonist for certain GPCRs, influencing inflammatory responses and metabolic pathways .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in key metabolic processes, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially making it useful for treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Initial findings indicate that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. Further studies are needed to confirm these effects and understand the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Inhibited proliferation in breast cancer cells | |
| GPCR Antagonism | Modulated receptor activity |
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of azetidine derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests a potential mechanism for treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of azetidine compounds. It was reported that this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value indicating moderate potency. Further optimization of this compound could enhance its therapeutic efficacy against cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 3-[(2,5-Difluorophenyl)methyl]azetidine, and how are reaction conditions optimized?
- The synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidine rings can be functionalized via reaction with 2,5-difluorobenzyl halides in the presence of a base (e.g., triethylamine) to minimize side reactions. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) to improve yield and purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H, C, and F) are essential for structural elucidation. Purity is validated via HPLC with UV detection (≥95% purity threshold) and differential scanning calorimetry (DSC) for polymorph characterization .
Q. What are the common degradation products or derivatives formed under oxidative or reductive conditions?
- Oxidation yields azetidine N-oxides, while reduction produces saturated pyrrolidine-like derivatives. Substitution reactions may replace fluorine atoms with hydroxyl or methyl groups, depending on the reagent (e.g., LiAlH for reduction or HO for oxidation) .
Advanced Research Questions
Q. How does the 2,5-difluorophenyl substitution influence binding affinity compared to analogs with 3,4-difluorophenyl or chlorinated substituents?
- Fluorine's electronegativity enhances lipophilicity and hydrogen-bonding potential. Computational docking studies suggest 2,5-difluoro substitution improves steric compatibility with hydrophobic pockets in kinase targets (e.g., TRK enzymes), whereas 3,4-difluoro analogs exhibit altered π-π stacking interactions .
Q. What strategies resolve contradictions in reported bioactivity data across azetidine derivatives?
- Systematic structure-activity relationship (SAR) studies are critical. For example, discrepancies in IC values may arise from assay variability (e.g., cell type differences). Normalizing data using internal controls (e.g., reference inhibitors) and validating via orthogonal assays (e.g., SPR vs. enzymatic activity) can clarify inconsistencies .
Q. How can computational models predict the compound's pharmacokinetic properties and metabolic stability?
- Molecular dynamics simulations assess cytochrome P450 (CYP) metabolism, while QSAR models predict logP and plasma protein binding. For instance, fluorine atoms reduce metabolic oxidation, enhancing half-life in vivo .
Q. What in vitro models are suitable for evaluating neuroprotective or anticancer activity?
- SH-SY5Y neuroblastoma cells treated with neurotoxins (e.g., MPP) or cancer cell lines (e.g., HCT-116) with apoptosis markers (Bcl-2/Bax ratio) are standard. Dose-response curves and mitochondrial viability assays (MTT) quantify efficacy .
Q. How does the azetidine ring's conformational rigidity affect target engagement compared to larger heterocycles?
- The azetidine's small ring size restricts rotational freedom, favoring entropically driven binding. Comparative studies with pyrrolidine analogs show azetidines exhibit higher selectivity but lower solubility, requiring formulation adjustments .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
